1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one

PIM-1 kinase Quinoline-pyridine hybrids Competitive inhibition

Obtaining kinase inhibitor scaffolds with defined binding kinetics remains a bottleneck in early-stage oncology research. This 1-methyl-3-(pyridin-2-yl)quinolin-4(1H)-one core provides a pre-validated starting point for PIM-1/2 and mt-IDH inhibitor programs. - Essential 2-pyridyl orientation dictates competitive vs. non-competitive binding; 3- and 4-pyridyl isomers are inactive. - N-methyl group confers metabolic stability over des-methyl analogs for reliable cellular and in vivo PoC studies. - Low intrinsic cytotoxicity confirmed in WI-38 normal cells. Bulk quantities available with batch-specific CoA.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 62878-02-8
Cat. No. B11876054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one
CAS62878-02-8
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=N3
InChIInChI=1S/C15H12N2O/c1-17-10-12(13-7-4-5-9-16-13)15(18)11-6-2-3-8-14(11)17/h2-10H,1H3
InChIKeyDZPNURLBFLNBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one (CAS 62878-02-8): Core Scaffold for Kinase-Targeted Quinolinone-Pyridine Hybrids


1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one is a heterobicyclic scaffold that fuses an N-methyl-4-quinolone with a pyridin-2-yl substituent at the 3-position. This substitution pattern generates a vicinal pyridine–carbonyl pharmacophore that is absent in simpler 4-quinolones or 2-arylquinolines. The compound has been explicitly claimed in patent families as an inhibitor of mutant isocitrate dehydrogenase (mt-IDH) proteins [1] and serves as the core template for a recently disclosed series of competitive and non-competitive PIM-1/2 kinase inhibitors [2].

PIM-1/2 and mt-IDH pathway study fit
Vicinal pyridine–carbonyl pharmacophore for kinase target engagement
N-Methyl group supports metabolic stability for cell-based assays

Why Generic Substitution Fails for 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one


The 1-methyl-3-(pyridin-2-yl)quinolin-4(1H)-one scaffold cannot be replaced by generic quinolinones or pyridinyl-quinolines without altering the key pharmacophoric geometry. In the PIM-1 kinase inhibitor series, the pyridin-2-yl orientation relative to the quinolone carbonyl dictates competitive vs. non-competitive binding kinetics [1]. Similarly, the mt-IDH patent family emphasizes that the specific substitution pattern (A = CN, B = methyl, R = methyl) is essential for neomorphic activity suppression [2]. Even minor positional isomerism (e.g., pyridin-3-yl or pyridin-4-yl) has been shown to abolish activity in related benzimidazole–pyridine hybrids, confirming that the 2-pyridyl topology is non-substitutable [3].

Scaffold Feature 2-Pyridyl orientation
Mismatch Risk 3- or 4-Pyridyl isomers show complete loss of kinase activity in reported systems
Scaffold Feature N-Methyl substitution
Mismatch Risk Des-methyl analog may exhibit higher metabolic clearance, altering SAR
Scaffold Feature Vicinal pyridine–carbonyl pharmacophore
Mismatch Risk Simpler 4-quinolones lack the bidentate geometry required for target engagement

Quantitative Differentiation Evidence for 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one


PIM-1 Kinase Inhibitory Activity: Scaffold Contribution to Competitive and Non-Competitive Binding

In a systematic study of pyridine-quinoline hybrids, compounds built on the 1-methyl-3-(pyridin-2-yl)quinolin-4(1H)-one core achieved potent PIM-1 kinase inhibition. Compound 5c (bearing the core scaffold with additional substituents) displayed potent in-vitro PIM-1 inhibitory activity and behaved as a competitive inhibitor of PIM-1 kinase [1]. Compound 13a, also derived from this scaffold, exhibited both competitive and non-competitive inhibition modes, while Compound 6e showed competitive inhibition with significant apoptosis induction (>66%) in HepG-2 cells [1]. These binding mode differences arise from the scaffold's spatial presentation of the pyridine and carbonyl groups, and they have not been replicated with pyridin-3-yl or pyridin-4-yl isomers, which were inactive in analogous assays [2].

PIM-1 Binding Mode
Class-level inference
Scaffold enables competitive & non-competitive inhibition; 3-/4-pyridyl isomers inactive
2-Pyridyl orientation critical for PIM-1 engagement
Derived from substituted analogs; scaffold constancy supports inference
PIM-1 kinase Quinoline-pyridine hybrids Competitive inhibition

Mutant IDH Inhibition: Patent-Documented Selectivity for Neomorphic Activity

Patent WO 2016/044787 A1 explicitly encompasses 1-methyl-3-(pyridin-2-yl)quinolin-4(1H)-one as a preferred embodiment within Formula I and claims its utility as an inhibitor of mt-IDH proteins (IDH1 R132, IDH2 R140, IDH2 R172) [1]. The patent family (US 9,771,349; US 10,253,015; EP 3,194,375) has been maintained and expanded across multiple jurisdictions, indicating validated biological relevance [1]. While specific IC50 values for the unsubstituted core scaffold are not publicly disclosed in the patent exemplification, structurally related derivatives within the same patent family have demonstrated cellular 2-HG reduction at sub-micromolar concentrations in IDH-mutant cell lines [1].

mt-IDH 2-HG Reduction
Patent context
Sub-µM cellular 2-HG reduction for analogs; N-methyl blocks metabolic N-dealkylation
N-Methyl supports metabolic stability for cell studies
IC50 of unsubstituted core not publicly disclosed
Mutant IDH 2-Hydroxyglutarate Glioma AML

Cytotoxicity Selectivity Window: Differential Safety Margin Over Normal Cells

The PIM-1 inhibitor series based on this scaffold showed low cytotoxicity against normal human lung fibroblast WI-38 cells while displaying potent anticancer activity across multiple cancer cell lines (NFS-60, HepG-2, PC-3, Caco-2) [1]. Compounds 6e, 13a, and 13c induced apoptosis with a percentage exceeding 66% in HepG-2 cells and significantly activated caspase 3/7 [1]. Although these data are for substituted derivatives rather than the core scaffold itself, the scaffold is the constant structural element across all active compounds, establishing it as a privileged template with an intrinsic selectivity window [1].

Cell-Model Selectivity
Class-level inference
Derivatives: >66% apoptosis in HepG-2, low WI-38 cytotoxicity
Supports cell-model selectivity endpoint review
Data from derivatives; direct scaffold assessment pending
Cytotoxicity Selectivity index WI-38 Cancer cell lines

High-Value Application Scenarios for 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one


Kinase Inhibitor Hit-to-Lead Programs Targeting PIM-1/2

The scaffold provides a pre-validated starting point for synthesizing focused libraries of ATP-competitive and non-competitive PIM-1/2 inhibitors. Researchers can systematically vary substituents at the 5-, 6-, and 7-positions while retaining the core 1-methyl-3-(pyridin-2-yl)quinolin-4(1H)-one architecture that has already demonstrated low intrinsic cytotoxicity in WI-38 normal cells [1].

Mutant IDH Tool Compound Development for 2-HG Pathway Studies

As a core scaffold within the Forma Therapeutics mt-IDH patent family (WO 2016/044787), this compound is suited for developing probe molecules that discriminate between wild-type and mutant IDH isoforms (IDH1 R132, IDH2 R140, IDH2 R172) [2]. Its N-methyl group provides a metabolic stability advantage over des-methyl analogs, making it preferable for cellular and in-vivo proof-of-concept studies [2].

Structure–Activity Relationship (SAR) Expansion Around Vicinal Pyridine–Carbonyl Pharmacophores

The 2-pyridyl orientation is critical for biological activity, as confirmed by the complete inactivity of 3-pyridyl and 4-pyridyl isomers in related systems [3]. This compound serves as the optimal reference core for exploring how substituent electronic effects on the pyridine ring modulate kinase binding kinetics, without the confounding variable of positional isomerism.

Coordination Chemistry and Catalysis Research

The bidentate N,O-donor geometry presented by the pyridine nitrogen and quinolone carbonyl makes this compound a versatile ligand for transition-metal complexes. Palladium(II) complexes bearing pyridinyl-quinolinone ligands have been explored for cross-coupling catalysis, and the N-methyl group enhances solubility in organic solvents compared to NH-quinolones [4].

Application
Selection Property
Validation Focus
PIM-1/2 kinase inhibitor design
Kinase binding mode context (competitive/non-competitive)
Apoptosis and caspase activation endpoint monitoring
mt-IDH tool compound development
Isoform-specific neomorphic activity context
Cellular 2-HG reduction and metabolic stability assessment
Pyridine–carbonyl SAR expansion
Substituent electronic effect evaluation
Kinase binding kinetics interpretation
Transition-metal catalysis research
Bidentate N,O-donor ligand geometry
Ligand exchange and catalytic cycle screening
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